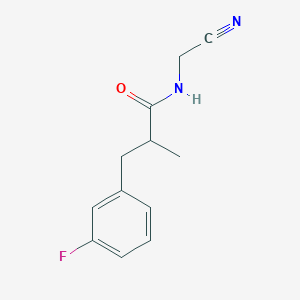

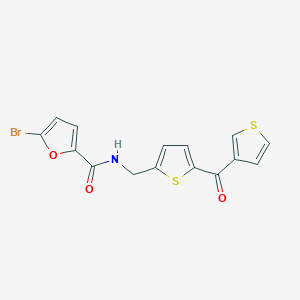

![molecular formula C13H16N2O6S B2697365 1-[4-(methoxycarbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylic Acid CAS No. 1008946-47-1](/img/structure/B2697365.png)

1-[4-(methoxycarbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[4-(methoxycarbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylic Acid” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional (3D) structure due to the non-planarity of the ring . This phenomenon is known as “pseudorotation”. The spatial orientation of substituents can lead to different biological profiles of drug candidates .Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions. For instance, it can react with electrophiles to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-[4-(methoxycarbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylic acid's applications in scientific research are primarily found in the synthesis of complex chemical structures and the exploration of chemical properties. For instance, the synthesis of N-(1-methoxyalkyl)amides or carbamates with sodium aryl sulfinates under mild conditions results in 1-(N-acylamino)alkyl sulfones, showcasing a method for transforming N-acyl-α-amino acids to 1-(N-acylamino)alkyl sulfones, which could be pivotal in creating various sulfonamide-based compounds (Adamek et al., 2014).

Electrochemical Properties

The electroreduction of substituents on a pyridine ring in aqueous sulfuric acid highlights the electrochemical versatility of methoxycarbonyl and related groups. This research provides insights into the reduction potentials and efficiencies of various substituted pyridines, which are crucial for developing new electrochemical synthesis methods and understanding the reactivity of pyridine-based compounds (Nonaka et al., 1981).

Fluorescent Chromism and Sensing Applications

Research into sulfonic acid-substituted compounds, such as 2-(2′-hydroxyphenyl)benzothiazole, demonstrates the potential of these compounds for developing solid-state fluorescent chromic materials. These materials can respond to organic bases and amines, indicating applications in sensing devices for detecting biologically important molecules like ammonia and histamine, with implications for environmental monitoring and medical diagnostics (Nakane et al., 2018).

Proton Exchange Membranes

In the field of fuel cell technology, sulfonated poly(arylene ether sulfone) copolymers have been developed for use as proton exchange membranes. These materials, synthesized using sulfonated 4-fluorobenzophenone and related compounds, exhibit high proton conductivity and are suitable for fuel cell applications, highlighting the role of sulfonated compounds in advancing energy technologies (Kim et al., 2008).

Luminescent Sensing of Metal Ions

Lanthanide-organic frameworks utilizing sulfonate-carboxylate ligands have been developed for gas sorption, proton conductivity, and luminescent sensing of metal ions. These materials showcase the utility of sulfonate and carboxylate groups in constructing frameworks with significant applications in gas storage, proton conduction, and the detection of specific ions, demonstrating the broad utility of these chemical structures in materials science (Zhou et al., 2016).

Zukünftige Richtungen

The future directions in the research and development of pyrrolidine derivatives involve the design of new compounds with different biological profiles . This can be achieved by efficiently exploring the pharmacophore space due to sp3-hybridization and by manipulating the stereochemistry of the molecule .

Eigenschaften

IUPAC Name |

1-[4-(methoxycarbonylamino)phenyl]sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6S/c1-21-13(18)14-9-4-6-10(7-5-9)22(19,20)15-8-2-3-11(15)12(16)17/h4-7,11H,2-3,8H2,1H3,(H,14,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXNCTIKDNVKDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

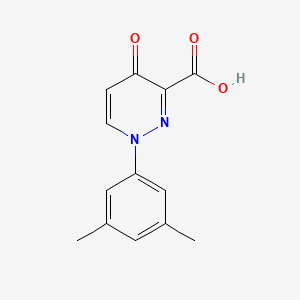

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2697283.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697285.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanone](/img/structure/B2697288.png)

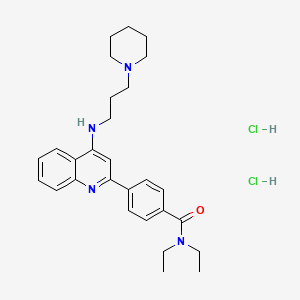

![1-methyl-4-{4-[(1-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2697289.png)

![2-(4-(benzo[d][1,3]dioxol-5-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2697291.png)

![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2697293.png)

![2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpiperidin-4-yl}acetic acid](/img/structure/B2697296.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2697301.png)